CYP2D6 Inhibition Profile of 2-(4-Fluoro-2-methylphenyl)azetidine Compared to Class Baseline
2-(4-Fluoro-2-methylphenyl)azetidine demonstrates weak CYP2D6 inhibition with an IC50 of 20,000 nM in human liver microsomes, a value that is significantly less potent than many azetidine-containing clinical candidates or tool compounds [1]. This low inhibitory potency suggests a reduced risk of CYP2D6-mediated drug-drug interactions compared to more potent azetidine derivatives, which often exhibit IC50 values in the low micromolar to nanomolar range. For example, the azetidine-based triple reuptake inhibitor class frequently shows CYP2D6 IC50 values below 1,000 nM. The observed IC50 of 20 μM positions 2-(4-fluoro-2-methylphenyl)azetidine as a favorable starting point for lead optimization where minimal CYP liability is desired.
| Evidence Dimension | CYP2D6 inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Azetidine-based clinical candidates (typical IC50 < 1,000 nM for CYP2D6) |
| Quantified Difference | >20-fold less potent inhibition |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr NADPH addition |
Why This Matters
Lower CYP2D6 inhibition reduces potential for adverse drug-drug interactions, making this compound a safer scaffold for polypharmacy contexts.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): IC50 2.00E+4 nM for CYP2D6. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733 View Source
